molecular formula C41H49N5O7 B12726075 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide CAS No. 161594-19-0

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide

Cat. No.: B12726075
CAS No.: 161594-19-0
M. Wt: 723.9 g/mol
InChI Key: OWCCZVZPRSKALT-RHAMUZCRSA-N
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Description

The compound “(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-serinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide” is a complex organic molecule that features multiple functional groups, including amides, hydroxyl groups, and aromatic rings. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Protection and Deprotection Steps: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine groups during intermediate steps.

    Amide Bond Formation: Coupling reactions to form amide bonds between amino acids and other components.

    Hydroxyl Group Introduction: Specific reactions to introduce hydroxyl groups at desired positions.

    Final Deprotection and Purification: Removing protecting groups and purifying the final product.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: Amide groups can be reduced to amines.

    Substitution: Aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition Studies: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Peptide-Based Compounds: Similar in structure due to the presence of amino acid residues.

    Benzylamine Derivatives: Compounds with benzylamine groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity.

Properties

CAS No.

161594-19-0

Molecular Formula

C41H49N5O7

Molecular Weight

723.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C41H49N5O7/c1-28(2)35(39(50)43-25-31-19-11-5-12-20-31)46-40(51)36(42-24-30-17-9-4-10-18-30)37(48)33(23-29-15-7-3-8-16-29)44-38(49)34(26-47)45-41(52)53-27-32-21-13-6-14-22-32/h3-22,28,33-37,42,47-48H,23-27H2,1-2H3,(H,43,50)(H,44,49)(H,45,52)(H,46,51)/t33-,34-,35-,36+,37+/m0/s1

InChI Key

OWCCZVZPRSKALT-RHAMUZCRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4

Origin of Product

United States

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